molecular formula C9H4ClF3N2O2 B12940215 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid CAS No. 827042-61-5

5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

Cat. No.: B12940215
CAS No.: 827042-61-5
M. Wt: 264.59 g/mol
InChI Key: DNLIWRZMQYWBRA-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction typically requires the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzimidazole precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the trifluoromethyl group, which may affect its biological activity.

    6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the chloro group, which may influence its chemical reactivity.

    5-Chloro-6-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, which may alter its pharmacokinetic properties.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

827042-61-5

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-2-6-5(1-3(4)9(11,12)13)14-7(15-6)8(16)17/h1-2H,(H,14,15)(H,16,17)

InChI Key

DNLIWRZMQYWBRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

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